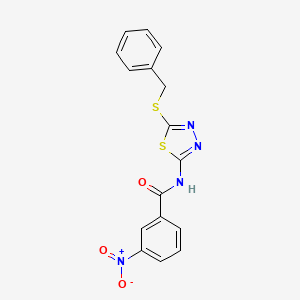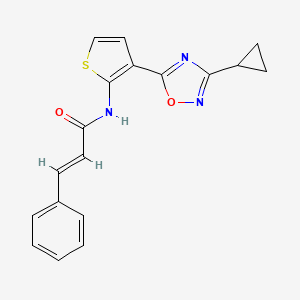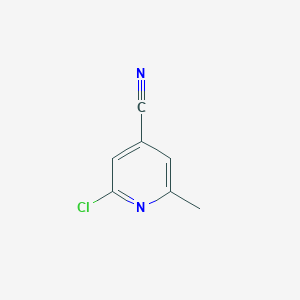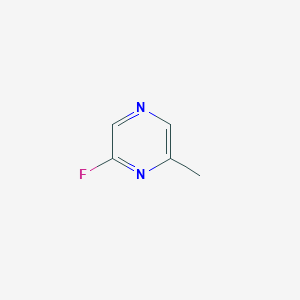![molecular formula C20H19N3O4 B2858384 4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898411-96-6](/img/structure/B2858384.png)
4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is an organic compound with a complex structure that combines a nitrobenzamide moiety with a hexahydropyridoquinoline system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the nitrobenzamide precursor: : Starting with a 4-methyl-3-nitrobenzoic acid, react it with a suitable amine under coupling conditions to obtain the corresponding benzamide.
Construction of the hexahydropyridoquinoline system: : The intermediate benzamide is then subjected to a series of cyclization reactions involving cyclohexanone, which requires strong acid catalysts such as concentrated sulfuric acid, under controlled temperatures.
Final condensation step: : This involves the condensation of the cyclized intermediate with an additional amine or carbonyl compound to form the final product.
Industrial Production Methods: Industrial production would focus on optimizing yields and purity while reducing costs. Continuous-flow reactors and automated synthesisers might be employed, along with high-efficiency purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly targeting the methyl or nitro groups, to form carboxylic acids or nitroso intermediates.
Reduction: The nitro group can be reduced to an amine using hydrogenation or chemical reductants such as palladium on carbon (Pd/C) with hydrogen.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens can be introduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Jones reagent
Reduction: Hydrogen gas (H2) with Pd/C, iron filings in acidic medium
Substitution: Chlorinating agents like thionyl chloride (SOCl2) or bromine (Br2) in the presence of a catalyst
Major Products: Depending on the reaction type, major products include carboxylic acids, aniline derivatives, or halogenated benzamides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for creating more complex molecules, especially in the synthesis of heterocyclic compounds.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities. It serves as a lead compound for developing new therapeutic agents.
Industry: Utilized in materials science for developing advanced materials with specific electronic or optical properties.
Mechanism of Action
Mechanism: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through binding interactions that alter the target's activity. The nitrobenzamide moiety may facilitate binding through hydrogen bonding or pi-pi stacking interactions.
Molecular Targets and Pathways: Research indicates it may inhibit specific enzymes, modulate receptor activity, or interact with DNA/RNA, impacting cellular pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Compared to other benzamide derivatives and hexahydropyridoquinolines, this compound is unique due to its hybrid structure, combining both features. Similar compounds might include:
Benzamide derivatives: Such as 4-methyl-3-nitrobenzamide, which lacks the hexahydropyridoquinoline system.
Hexahydropyridoquinolines: Such as 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline, which lacks the nitrobenzamide moiety.
This unique structure confers specific chemical properties and biological activities that set it apart from its analogs.
Properties
IUPAC Name |
4-methyl-3-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-4-5-15(11-17(12)23(26)27)20(25)21-16-9-13-3-2-8-22-18(24)7-6-14(10-16)19(13)22/h4-5,9-11H,2-3,6-8H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCXDJIMAYKRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2858301.png)
![3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)PROPANAMIDE](/img/structure/B2858302.png)



![(E)-methyl 3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2858306.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2858307.png)
![2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2858308.png)


![ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate](/img/structure/B2858317.png)

![(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2858321.png)

